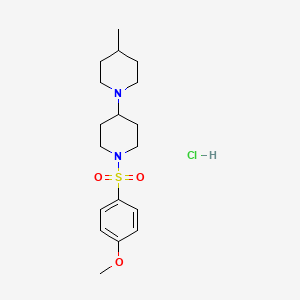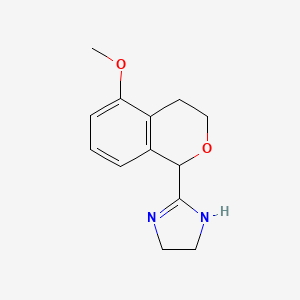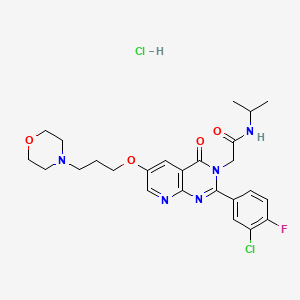
t-Butoxycarbonyl-PEG2-sulfonsäure
Übersicht
Beschreibung
t-Butoxycarbonyl-PEG2-sulfonic acid is a PEG linker containing a t-Boc protecting group and a sulfonic acid moiety . The t-Boc protecting group can be removed under acidic conditions . The sulfonic acid can undergo esterification, halogenation, and displacement reactions . The hydrophilic PEG linkers increase the water solubility of a compound in aqueous conditions .
Synthesis Analysis
The t-butyl ester group in t-Butoxycarbonyl-PEG2-sulfonic acid can be converted to a free acid group under acidic conditions . The resulting acid readily reacts with amine and alcohol under coupling conditions .
Molecular Structure Analysis
The chemical formula of t-Butoxycarbonyl-PEG2-sulfonic acid is C11H22O7S . Its exact mass is 298.11 and its molecular weight is 298.350 . The elemental analysis shows that it contains C, 44.28; H, 7.43; O, 37.54; S, 10.75 .
Chemical Reactions Analysis
The t-Boc protecting group in t-Butoxycarbonyl-PEG2-sulfonic acid can be removed under acidic conditions . The sulfonic acid can undergo esterification, halogenation, and displacement reactions .
Physical And Chemical Properties Analysis
The molecular weight of t-Butoxycarbonyl-PEG2-sulfonic acid is 298.35 . It is available in stock . The storage condition is -20°C . It is shipped under ambient temperature .
Wissenschaftliche Forschungsanwendungen
Schutz von funktionellen Gruppen
Die t-Boc (t-Butoxycarbonyl)-Gruppe in der Verbindung fungiert als Schutzgruppe {svg_1} {svg_2} {svg_3}. Sie kann unter sauren Bedingungen entfernt werden {svg_4} {svg_5} {svg_6}, was selektive Reaktionen in komplexen organischen Synthesen ermöglicht.
Veresterungsreaktionen
Die Sulfonsäuregruppe in der Verbindung kann Veresterungsreaktionen eingehen {svg_7} {svg_8} {svg_9}. Dies macht sie nützlich bei der Synthese verschiedener Ester, die in einer Vielzahl von Anwendungen, von Kunststoffen bis hin zu Pharmazeutika, weit verbreitet sind.
Halogenierungsreaktionen
Die Sulfonsäuregruppe kann auch Halogenierungsreaktionen eingehen {svg_10} {svg_11} {svg_12}. Dies ermöglicht die Einführung von Halogenatomen (wie Chlor, Brom oder Jod) in Moleküle, was ihre Eigenschaften und Reaktivität erheblich verändern kann.
Substitutionsreaktionen
Die Sulfonsäuregruppe kann an Substitutionsreaktionen teilnehmen {svg_13} {svg_14} {svg_15}. Dies kann verwendet werden, um eine funktionelle Gruppe durch eine andere zu ersetzen, wodurch die Synthese einer Vielzahl verschiedener Verbindungen ermöglicht wird.
Erhöhung der Wasserlöslichkeit
Das Vorhandensein der hydrophilen PEG (Polyethylenglykol)-Linker in der Verbindung kann die Wasserlöslichkeit einer Verbindung in wässrigen Bedingungen erhöhen {svg_16} {svg_17} {svg_18}. Dies kann besonders nützlich bei der Wirkstoffabgabe sein, da eine verbesserte Löslichkeit eines Wirkstoffs seine Bioverfügbarkeit verbessern kann.
Wirkmechanismus
Target of Action
t-Butoxycarbonyl-PEG2-sulfonic acid is a PEG linker . The primary targets of this compound are the molecules that it is designed to link together. The role of this compound is to increase the water solubility of the linked molecules in aqueous conditions .
Mode of Action
This compound contains a t-Boc protecting group and a sulfonic acid moiety . The t-Boc protecting group can be removed under acidic conditions . The sulfonic acid can undergo esterification, halogenation, and displacement reactions . These interactions and changes allow the compound to link molecules together effectively.
Biochemical Pathways
The specific biochemical pathways affected by t-Butoxycarbonyl-PEG2-sulfonic acid would depend on the molecules it is linking. The compound itself can undergo esterification, halogenation, and displacement reactions . These reactions can have downstream effects on the solubility and reactivity of the linked molecules.
Pharmacokinetics
The hydrophilic peg linkers in the compound are known to increase the water solubility of a compound in aqueous conditions . This could potentially impact the bioavailability of the linked molecules.
Result of Action
The primary result of the action of t-Butoxycarbonyl-PEG2-sulfonic acid is the increased water solubility of the linked molecules . This can enhance the effectiveness of the linked molecules in aqueous environments.
Action Environment
The action of t-Butoxycarbonyl-PEG2-sulfonic acid can be influenced by environmental factors such as pH. The t-Boc protecting group can be removed under acidic conditions . Therefore, the efficacy and stability of this compound can be affected by the acidity of the environment.
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
The t-Butoxycarbonyl-PEG2-sulfonic acid interacts with various biomolecules in biochemical reactions. The sulfonic acid moiety can undergo esterification, halogenation, and displacement reactions . The t-Boc protecting group can be removed under acidic conditions, which allows for further biochemical interactions .
Cellular Effects
The hydrophilic PEG linkers, such as the one in t-Butoxycarbonyl-PEG2-sulfonic acid, are known to increase the water solubility of a compound in aqueous conditions . This could potentially influence cell function by affecting the solubility and transport of other biomolecules.
Molecular Mechanism
The molecular mechanism of action of t-Butoxycarbonyl-PEG2-sulfonic acid involves its interactions with other biomolecules. The t-Boc protecting group can be removed under acidic conditions, allowing the sulfonic acid moiety to undergo esterification, halogenation, and displacement reactions .
Eigenschaften
IUPAC Name |
2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O7S/c1-11(2,3)18-10(12)4-5-16-6-7-17-8-9-19(13,14)15/h4-9H2,1-3H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBIDYLRBESNRPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501146539 | |
| Record name | Propanoic acid, 3-[2-(2-sulfoethoxy)ethoxy]-, 1-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501146539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1817735-40-2 | |
| Record name | Propanoic acid, 3-[2-(2-sulfoethoxy)ethoxy]-, 1-(1,1-dimethylethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1817735-40-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoic acid, 3-[2-(2-sulfoethoxy)ethoxy]-, 1-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501146539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




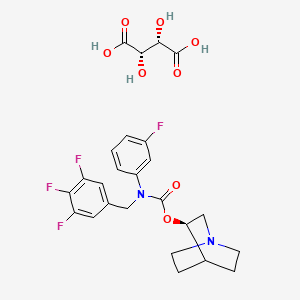

![4-amino-N-[4-[2-(dimethylamino)-2-oxoethyl]-2,3-dimethylphenyl]-1-[(3R)-1-(1-oxo-2-propen-1-yl)-3-piperidinyl]-1H-pyrazolo[3,4-d]pyrimidine-3-carboxamide](/img/structure/B611157.png)

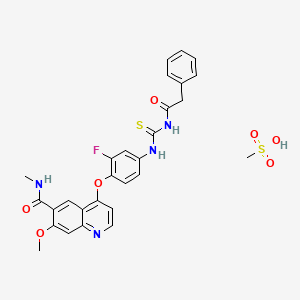
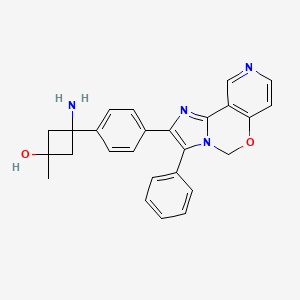
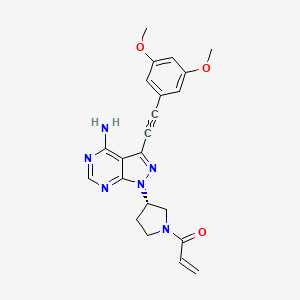

![7-[5-[(aminosulfonyl)amino]-5-deoxy-beta-D-ribofuranosyl]-5-[2-(2-ethoxy-6-fluorophenyl)ethynyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B611165.png)
